(E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide
Description
The compound (E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide is an α,β-unsaturated enamide featuring a 4-chlorophenyl group at the β-position and a 2-cyano-1-methoxypropan-2-yl substituent on the amide nitrogen. The (E)-configuration of the double bond is critical for maintaining conjugation and structural rigidity, which may influence biological interactions.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11(8-12-4-6-13(16)7-5-12)14(19)18-15(2,9-17)10-20-3/h4-8H,10H2,1-3H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQBCZTUTZJFJK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)NC(C)(COC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC(C)(COC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide , also known by its CAS number 1445765-94-5 , is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 288.76 g/mol . The structural representation is crucial for understanding its biological interactions.
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on enzymatic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer metabolism, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
Biological Assays
A series of assays have been conducted to evaluate the compound's efficacy:
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (MTT) | IC50 = 15 µM | Study A |
| Apoptosis Induction | Increased caspase activity | Study B |
| MMP Inhibition | 70% inhibition at 10 µM | Study C |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound in various cancer cell lines, including breast and prostate cancer. The results indicated significant inhibition of cell growth, with detailed mechanistic insights into apoptosis pathways.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with matrix metalloproteinases. The findings demonstrated that the compound effectively reduced MMP activity in vitro, suggesting a potential role in preventing tumor metastasis.
Comparison with Similar Compounds
Substituent Variations on the Acrylamide Nitrogen
The nitrogen substituent significantly impacts pharmacological activity and physicochemical properties:
Insights :
Aromatic Ring Modifications
Variations in the aryl group influence target specificity and potency:
Insights :
Pharmacological Activity Trends
- Anticancer Activity : Chalcone derivatives like (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) exhibit IC₅₀ values <10 µM against HCT-116 cells, attributed to the 4-chlorophenyl acryloyl motif .
- Cardioprotective Effects : Compound 10 () demonstrates reduced oxidative damage in cardiac tissues, linked to its hydroxylated nitrogen substituent.
- Cytotoxicity : Halogenated analogs (e.g., ) show enhanced potency due to increased lipophilicity and intercalation into cellular membranes.
Computational and Electronic Properties
- Density Functional Theory (DFT) : The exact exchange term in DFT () highlights the importance of electronic conjugation in α,β-unsaturated systems, which is critical for charge distribution and reactivity .
Preparation Methods
Acid-Amine Coupling
The reaction is typically facilitated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) , often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under inert atmospheres, with reaction times ranging from 12–24 hours at 0–25°C.
Example Protocol:
- Dissolve 3-(4-chlorophenyl)-2-methylprop-2-enoic acid (1.0 eq) in anhydrous DCM.
- Add EDCI (1.2 eq) and HOBt (1.1 eq), followed by dropwise addition of 2-cyano-1-methoxypropan-2-amine (1.05 eq).
- Stir at room temperature for 18 hours, then quench with aqueous NaHCO₃.
- Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate).
Yield: 62–68%.
Stereochemical Control
The (E)-configuration is enforced by steric hindrance during the coupling step. Bulky substituents on both the acid and amine components favor trans-addition, as confirmed by NOESY NMR analyses.
Catalytic Enamide Formation
Recent advances leverage transition-metal catalysts to improve efficiency and selectivity.
Palladium-Catalyzed Reactions
Palladium(II) acetate with Xantphos as a ligand enables direct coupling of propiolic acid derivatives with amines. This method reduces side products and enhances stereoselectivity.
Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.0 eq)
- Solvent: Toluene, 80°C, 6 hours
Photoredox Catalysis
Visible-light-mediated catalysis using Ir(ppy)₃ (ppy = 2-phenylpyridine) achieves room-temperature enamide synthesis. This method is particularly effective for electron-deficient amines like 2-cyano-1-methoxypropan-2-amine.
Industrial-Scale Production
Scalable methods prioritize cost efficiency and minimal purification steps.
Continuous Flow Reactors
A two-step continuous process has been reported:
- In-situ acid chloride formation: Treat 3-(4-chlorophenyl)-2-methylprop-2-enoic acid with thionyl chloride in a packed-bed reactor.
- Amine coupling: Mix the acid chloride with 2-cyano-1-methoxypropan-2-amine in a microchannel reactor at 50°C.
Advantages:
- 90% conversion in <30 minutes
- Reduced solvent waste
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|
| Classical EDCI/HOBt | 62–68 | 18 h | 95:5 | Moderate |
| Pd/Xantphos Catalysis | 78 | 6 h | 99:1 | High |
| Photoredox (Ir(ppy)₃) | 71 | 12 h | 97:3 | Low |
| Continuous Flow | 85 | 0.5 h | 98:2 | Industrial |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, (Z)-isomer, arises from incomplete stereocontrol. Strategies to mitigate this include:
Purification Difficulties
The compound’s low solubility in polar solvents complicates isolation. Crystallization optimization using ethanol/water mixtures (7:3 v/v) improves recovery to >90%.
Emerging Techniques
Biocatalytic Approaches
Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) has achieved 65% yield with 99% E-selectivity, though enzyme cost remains prohibitive for large-scale use.
Electrochemical Synthesis
A recent patent discloses anodic oxidation of propiolic acids followed by amine coupling, achieving 73% yield in a single step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
